molecular formula C12H11ClO B14386552 2-(4-Chlorophenyl)-3-methylcyclopent-2-en-1-one CAS No. 87506-06-7

2-(4-Chlorophenyl)-3-methylcyclopent-2-en-1-one

Cat. No.: B14386552
CAS No.: 87506-06-7
M. Wt: 206.67 g/mol
InChI Key: OIHCCUFBBJSVFK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-methylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentene ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methylcyclopent-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with methylcyclopentadiene in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as toluene and a Lewis acid catalyst like aluminum chloride. The reaction proceeds through a Diels-Alder reaction mechanism, forming the desired cyclopentene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-3-methylcyclopent-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Methoxyphenyl)-3-methylcyclopent-2-en-1-one: Contains a methoxy group instead of chlorine.

    2-(4-Nitrophenyl)-3-methylcyclopent-2-en-1-one: Contains a nitro group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-3-methylcyclopent-2-en-1-one is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

87506-06-7

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C12H11ClO/c1-8-2-7-11(14)12(8)9-3-5-10(13)6-4-9/h3-6H,2,7H2,1H3

InChI Key

OIHCCUFBBJSVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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